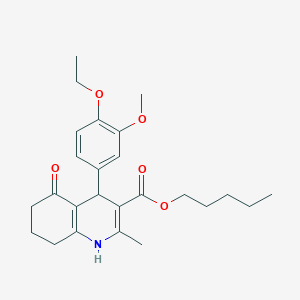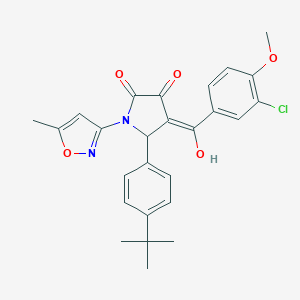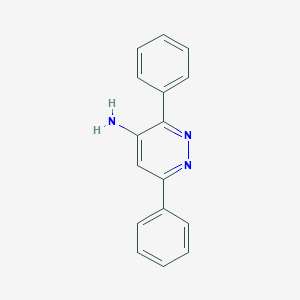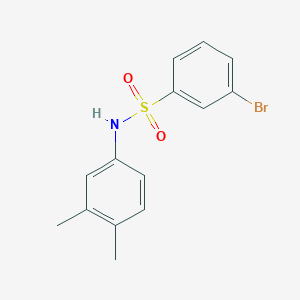![molecular formula C19H14FN7O2 B265792 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265792.png)
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound with potential applications in scientific research. This compound is a member of the tetraene family of compounds and has a complex molecular structure.
作用機序
The mechanism of action of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound may act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one are still being studied. However, it has been shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, this compound has been shown to have antibacterial and antifungal activity, which may be due to its ability to disrupt the cell membrane of these microorganisms.
実験室実験の利点と制限
The advantages of using 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its potential as an anticancer, antibacterial, and antifungal agent. Additionally, this compound has been shown to have potential as a treatment for Alzheimer's disease. However, the limitations of using this compound in lab experiments include its complex molecular structure, which may make it difficult to synthesize and study. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One direction is to further study the mechanism of action of this compound, in order to better understand its potential as an anticancer, antibacterial, and antifungal agent. Additionally, further research could be done to explore the potential of this compound as a treatment for Alzheimer's disease. Finally, future research could focus on synthesizing related compounds with potentially improved properties, such as increased potency or decreased toxicity.
合成法
The synthesis of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. The process begins with the reaction of 2-fluoroaniline and 4-methoxybenzaldehyde to form the intermediate product. This intermediate product is then reacted with 1,3,5-trioxane to form the final product.
科学的研究の応用
The potential applications of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in scientific research are vast. This compound has been shown to have potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have potential as an antibacterial and antifungal agent, as well as a potential treatment for Alzheimer's disease.
特性
製品名 |
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
分子式 |
C19H14FN7O2 |
分子量 |
391.4 g/mol |
IUPAC名 |
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-11-8-6-10(7-9-11)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-4-2-3-5-13(12)20/h2-9,17,25-26H,1H3 |
InChIキー |
LYYOVBYZNIPMMU-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265724.png)



![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)




![8-(2-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265750.png)
![10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)